2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an isopropyl group and a methyl group attached to a triazole ring, along with an ethanamine chain. Its chemical formula is and it has a molecular weight of 182.27 g/mol .
The synthesis of 2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine typically involves several key steps:
The industrial production may involve optimized reaction conditions to enhance yield and purity, including precise control over temperature, pressure, and the use of catalysts.
The molecular structure of 2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can be represented as follows:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 182.27 g/mol |
IUPAC Name | N-methyl-2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanamine |
InChI | InChI=1S/C9H18N4/c1-7(2)9-11-8(5-6-10-3)13(4)12-9/h7,10H,5-6H2,1-4H3 |
InChI Key | SLCICGHFURAVPO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN(C(=N1)CCNC)C |
The presence of multiple functional groups contributes to its reactivity and potential biological activity.
2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions:
The major reagents used in these reactions include:
These reactions can yield various derivatives depending on the specific conditions applied.
The mechanism of action for 2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring has been shown to inhibit certain enzymes by binding to their active sites. This inhibition disrupts metabolic pathways that are critical for cellular function, leading to desired pharmacological effects such as antifungal or antibacterial activity .
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally classified as a solid at room temperature.
The chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological assays .
2-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several notable applications:
This compound's versatility underscores its significance in ongoing scientific research and development efforts across multiple fields.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6